An In-depth Technical Guide to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-Hydroxy-6-methoxybenzofuran-3(2H)-one: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxy-6-methoxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone family. This class of molecules is of significant interest to the scientific community due to the prevalence of the benzofuranone core in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological activities of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and the broader benzofuranone class to offer valuable insights for researchers in medicinal chemistry and drug discovery.
Introduction: The Significance of the Benzofuranone Scaffold
Benzofuran and its derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are recognized for their diverse pharmacological activities.[1] The benzofuranone core, in particular, serves as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The structural versatility of the benzofuranone nucleus allows for extensive chemical modifications, enabling the fine-tuning of its biological activity and pharmacokinetic profile. This has made it an attractive starting point for the design and development of novel therapeutic agents.[3]
4-Hydroxy-6-methoxybenzofuran-3(2H)-one, with its specific substitution pattern of hydroxyl and methoxy groups on the benzene ring, presents a unique electronic and steric profile that may confer distinct biological properties. Understanding the chemical intricacies of this molecule is the first step toward unlocking its therapeutic potential.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one consists of a fused benzofuran ring system with a ketone group at the 3-position, a hydroxyl group at the 4-position, and a methoxy group at the 6-position.
Molecular Formula: C₉H₈O₄[4]
Molecular Weight: 180.16 g/mol [4]
IUPAC Name: 4-hydroxy-6-methoxy-1-benzofuran-3-one[5]
Synonyms: 3(2H)-Benzofuranone, 4-hydroxy-6-methoxy-[4]
The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carbonyl and methoxy groups) suggests the potential for specific interactions with biological targets. The methoxy group can also influence the molecule's lipophilicity and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₄ | [4] |
| Molecular Weight | 180.16 g/mol | [4] |
| CAS Number | 24009-55-0 | [6][7] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
Experimental Protocol (Proposed)
The following is a proposed, generalized protocol based on the methodology described in patent CN103864734A for a related compound.[9] Note: This protocol has not been independently verified and should be optimized for safety and efficiency.
Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(2,4,6-trihydroxyphenyl)ethan-1-one
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To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., 1,2-dichloroethane), add phloroglucinol.
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Cool the mixture in an ice bath and add chloroacetyl chloride dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 90-100 °C for 8-10 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Step 2: Base-catalyzed Cyclization to form 4,6-Dihydroxybenzofuran-3(2H)-one
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Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate or potassium carbonate) and reflux the mixture.
-
Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 4,6-dihydroxybenzofuran-3(2H)-one by recrystallization.
Step 3: Selective Methylation to form 4-Hydroxy-6-methoxybenzofuran-3(2H)-one
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Selective methylation of the more acidic 6-hydroxyl group over the chelated 4-hydroxyl group can be challenging. A possible approach involves protecting the 4-hydroxyl group, followed by methylation of the 6-hydroxyl group and subsequent deprotection. Alternatively, direct selective methylation under carefully controlled conditions using a mild methylating agent (e.g., dimethyl sulfate with a weak base) might be possible, though regioselectivity could be an issue.
Spectroscopic Characterization (Predicted and Comparative Data)
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one are not available in the peer-reviewed literature. However, data from closely related compounds can provide valuable insights for characterization.
¹H NMR Spectroscopy
Based on the structure and data from similar compounds, the following proton signals can be anticipated for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one in a suitable deuterated solvent (e.g., DMSO-d₆):
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A singlet for the methoxy protons (-OCH₃) around δ 3.8-4.0 ppm.
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Two doublets for the aromatic protons on the benzene ring, likely in the region of δ 6.0-7.0 ppm. The coupling constants would be characteristic of meta-coupling.
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A singlet for the methylene protons (-CH₂-) of the furanone ring, expected to be around δ 4.5-5.0 ppm.
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A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.
For comparison, the ¹H NMR spectrum of the related compound, 2-(4-Hydroxybenzyl)-6-methoxybenzofuran-3(2H)-one, shows a methoxy singlet at δ 3.75 ppm and aromatic protons in the range of δ 6.75-7.47 ppm.[2]
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule:
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A carbonyl carbon (C=O) signal in the downfield region, typically around δ 190-200 ppm.
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Aromatic and furanone ring carbons in the range of δ 90-170 ppm.
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A methoxy carbon (-OCH₃) signal around δ 55-60 ppm.
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A methylene carbon (-CH₂-) signal around δ 70-80 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
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A broad O-H stretching band for the hydroxyl group around 3200-3500 cm⁻¹.
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A strong C=O stretching band for the ketone group around 1680-1720 cm⁻¹.
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C-O stretching bands for the ether and hydroxyl groups in the region of 1000-1300 cm⁻¹.
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C-H stretching bands for the aromatic and aliphatic protons.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 180 or 181, respectively, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small molecules such as CO, CH₃, and H₂O.
Potential Biological Activities and Therapeutic Applications
While no specific biological studies on 4-Hydroxy-6-methoxybenzofuran-3(2H)-one have been published, the benzofuranone scaffold is associated with a wide range of pharmacological activities. Extrapolation from related compounds suggests several potential areas of interest for this molecule.
Anticancer Activity
Numerous benzofuranone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule polymerization.[10] For instance, certain benzofuran derivatives have been identified as inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in cancer progression. The specific substitution pattern of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one may allow it to interact with specific enzymatic targets involved in cancer cell proliferation and survival.
Antimicrobial Activity
The benzofuran nucleus is a common feature in many natural and synthetic antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The hydroxyl and methoxy substituents on the aromatic ring of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one could play a role in its potential antimicrobial effects by influencing its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anti-inflammatory and Antioxidant Activity
Many phenolic compounds, including flavonoids and related structures, are known for their antioxidant and anti-inflammatory properties.[1] The hydroxyl group on the benzofuranone core can act as a radical scavenger, while the overall structure may interfere with pro-inflammatory signaling pathways.
Conclusion and Future Directions
4-Hydroxy-6-methoxybenzofuran-3(2H)-one is a structurally interesting member of the benzofuranone family with potential for development as a therapeutic agent. While a comprehensive experimental characterization of this specific molecule is currently lacking in the public domain, this guide provides a framework for its synthesis and potential biological evaluation based on data from closely related compounds.
Future research should focus on:
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Developing and publishing a detailed, optimized synthetic protocol for 4-Hydroxy-6-methoxybenzofuran-3(2H)-one, including full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and MS).
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Screening the compound for a range of biological activities , including anticancer, antimicrobial, and anti-inflammatory effects, in relevant in vitro and in vivo models.
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Investigating the mechanism of action for any observed biological activities to identify specific molecular targets.
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Exploring the structure-activity relationships (SAR) of related analogues to guide the design of more potent and selective derivatives.
By addressing these research gaps, the scientific community can fully elucidate the chemical and biological properties of 4-Hydroxy-6-methoxybenzofuran-3(2H)-one and determine its potential as a lead compound in drug discovery.
References
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved from [Link]
-
Venkateswarlu, S., Murty, G. N., Satyanarayana, M., & Siddaiah, V. (2021). Design, Synthesis and Biological Activities of Dihydroaurones. Asian Journal of Chemistry, 33(6), 1395-1400. Retrieved from [Link]
-
Demirci, F., Alpan, A. S., Alptuzun, V., & Ates, O. (2015). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-953. Retrieved from [Link]
-
Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Zhao, L., et al. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(16), 4602-4614. Retrieved from [Link]
-
Abu-Hashem, A. A., El-Shehry, M. F., & Youssef, M. M. (2012). Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. Medicinal Chemistry Research, 21(9), 2454-2465. Retrieved from [Link]
-
Alizadeh, Z., et al. (2022). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 15, 451-464. Retrieved from [Link]
-
2-[(3,4-Dihydroxyphenyl)methylidene]-4,6-dihydroxy-3-benzofuranone. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-(3_4-Dihydroxyphenyl_methylidene-4_6-dihydroxy-3-benzofuranone]([Link]
- Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives. (2014). Google Patents.
-
Timári, G., et al. (2004). The ‘one-pot’ preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291. Retrieved from [Link]
-
Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small. (2024). Semantic Scholar. Retrieved from [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). MDPI. Retrieved from [Link]
-
Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. Retrieved from [Link]
- Synthesis of benzofurans. (1988). Google Patents.
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). Semantic Scholar. Retrieved from [Link]
-
Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofura. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Nasiri, M. A., Rashid, A., Moin, B. A., Yosufi, A., Ahmadi, I., & Mosavi, M. H. (2023). Synthesis and Characterization of Benzofuranone and its Derivatives. SSRN. Retrieved from [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
Antitumor and antimicrobial activities of some hetero aromatic benzofurans derived from naturally occurring visnagin. (2012). PubMed. Retrieved from [Link]
-
Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (2021). RSC Advances, 11(42), 26233-26245. Retrieved from [Link]
-
Investigating the Dual-Action Potential of (Z)-6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23): A Novel Synthetic Aurone Derivative with Antibacterial and Anti-Inflammatory Activity. (2025). ResearchGate. Retrieved from [Link]
-
4-Hydroxybenzofuran-3(2H)-one. (n.d.). PubChem. Retrieved from [Link]
-
Crystal structure, spectroscopic properties and antimicrobial activity of 4H-1- Benzopyran-4-one, 5-hydroxy-2-(4-hydroxypheny. (n.d.). idecefyn. Retrieved from [Link]
-
Synthesis and antimicrobial evaluation of 3-methanone-6-substituted-benzofuran derivatives. (2012). PubMed. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. asianpubs.org [asianpubs.org]
- 3. scispace.com [scispace.com]
- 4. rsc.org [rsc.org]
- 5. CN103864734A - Synthesis and application of novel 4,6-dihydroxy-3(2H)-benzofuranone derivatives - Google Patents [patents.google.com]
- 6. aca.unram.ac.id [aca.unram.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
